(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinones typically involves the cyclization of thioureas with α-halo carbonyl compounds. For this specific compound, the synthetic route may involve:
Condensation Reaction: Reacting 3-ethoxy-4-hydroxybenzaldehyde with 4-fluoroaniline to form the corresponding Schiff base.
Cyclization: The Schiff base is then reacted with thiourea in the presence of a suitable catalyst to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include:
Temperature Control: Maintaining an optimal temperature for the reaction.
Catalysts: Using catalysts to enhance the reaction rate.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions may target the carbonyl group in the thiazolidinone ring.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: Thiazolidinones are studied as catalysts in various organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Antimicrobial Activity: Thiazolidinones have shown potential as antimicrobial agents.
Anticancer Activity: Research has indicated possible anticancer properties.
Medicine
Drug Development: Thiazolidinones are explored for their potential as therapeutic agents in treating various diseases.
Industry
Agriculture: Potential use as agrochemicals.
Pharmaceuticals: Application in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of thiazolidinones typically involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the 4-fluorophenyl group.
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the fluorine atom.
Uniqueness
The presence of the 4-fluorophenyl group in the compound may enhance its biological activity or alter its chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H14FNO3S2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14FNO3S2/c1-2-23-15-9-11(3-8-14(15)21)10-16-17(22)20(18(24)25-16)13-6-4-12(19)5-7-13/h3-10,21H,2H2,1H3/b16-10- |
InChI Key |
WCKDAASSQMXJGK-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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